molecular formula C15H19NO2 B13198778 3,6,7,8-Tetrahydro-2H-spiro[[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane]

3,6,7,8-Tetrahydro-2H-spiro[[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane]

Cat. No.: B13198778
M. Wt: 245.32 g/mol
InChI Key: JLFRUCXKFPXUHX-UHFFFAOYSA-N
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Description

3,6,7,8-Tetrahydro-2H-spiro[[1,4]dioxino[2,3-g]isoquinoline-9,1’-cyclopentane] is a versatile small molecule scaffold used in various research and industrial applications. This compound is known for its unique spirocyclic structure, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,7,8-Tetrahydro-2H-spiro[[1,4]dioxino[2,3-g]isoquinoline-9,1’-cyclopentane] typically involves the reaction of isoquinoline derivatives with cyclopentanone and formaldehyde under acidic conditions. The reaction proceeds through a Mannich-type aminomethylation, followed by cyclization to form the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis using similar reaction conditions but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3,6,7,8-Tetrahydro-2H-spiro[[1,4]dioxino[2,3-g]isoquinoline-9,1’-cyclopentane] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted isoquinoline derivatives .

Scientific Research Applications

3,6,7,8-Tetrahydro-2H-spiro[[1,4]dioxino[2,3-g]isoquinoline-9,1’-cyclopentane] has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6,7,8-Tetrahydro-2H-spiro[[1,4]dioxino[2,3-g]isoquinoline-9,1’-cyclopentane] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6-methyl-3,6,7,8-tetrahydro-2H-spiro[[1,4]dioxino[2,3-g]isoquinoline-9,1’-cyclopentane]
  • 5’,6’,7’,8’-Tetrahydro-1’H,3’H-spiro[cyclohexane-1,2’-quinazolin]-4’-one

Uniqueness

3,6,7,8-Tetrahydro-2H-spiro[[1,4]dioxino[2,3-g]isoquinoline-9,1’-cyclopentane] is unique due to its spirocyclic structure, which imparts distinct chemical reactivity and stability.

Properties

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

spiro[3,6,7,8-tetrahydro-2H-[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane]

InChI

InChI=1S/C15H19NO2/c1-2-4-15(3-1)10-16-9-11-7-13-14(8-12(11)15)18-6-5-17-13/h7-8,16H,1-6,9-10H2

InChI Key

JLFRUCXKFPXUHX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CNCC3=CC4=C(C=C23)OCCO4

Origin of Product

United States

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